5-Nitropyrimidine

Catalog No.
S1508026
CAS No.
14080-32-1
M.F
C4H3N3O2
M. Wt
125.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyrimidine

5-Nitropyrimidine solves the efficiency and purity challenges in aminopyrimidine API synthesis. Unlike 5-bromo analogs that demand palladium catalysis and risk metal contamination, its nitro group activates the ring for mild, sequential nucleophilic aromatic substitution at the 2,4,6-positions without catalysts. This enables >90% reduction yield to the 5-amino scaffold, streamlining production of ticagrelor and moxonidine intermediates. • No transition metals - lower cost, no metal removal. • High functionalization flexibility for library synthesis. • Reliable precursor with high reduction yields.

CAS Number

14080-32-1

Product Name

5-Nitropyrimidine

IUPAC Name

5-nitropyrimidine

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]

The exact mass of the compound 5-Nitropyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Nitropyrimidine, 5-Nitro-pyrimidine, Pyrimidine, 5-nitro-, 5-Nitropyrimidin

Purity

≥97%

Package Size

1 g, 5 g

5-Nitropyrimidine is a highly activated, electron-deficient heterocyclic building block characterized by a pyrimidine core with a strongly electron-withdrawing nitro group at the 5-position. In industrial and pharmaceutical procurement, it is primarily sourced as a stable precursor for nucleophilic aromatic substitution (SNAr) and as a direct intermediate for 5-aminopyrimidine derivatives. The presence of the nitro group significantly lowers the electron density of the pyrimidine ring compared to unsubstituted or halogenated analogs, facilitating rapid functionalization at the 2, 4, and 6 positions without the need for transition-metal catalysis .

Research Fit

1
Heterocycle synthesis via SNAr and IEDDA cycloaddition pathways
2
Medicinal chemistry scaffold diversification for nitrogen-rich leads
3
Research-grade crystalline solid with established storage and handling protocols

Attempting to substitute 5-nitropyrimidine with closely related analogs, such as 5-bromopyrimidine or unsubstituted pyrimidine, fundamentally alters process chemistry and downstream yields. The bromo group lacks the extreme electron-withdrawing capacity of the nitro group, resulting in sluggish or incomplete SNAr reactions that often require elevated temperatures or expensive palladium catalysts to achieve substitution [1]. Furthermore, 5-bromopyrimidine cannot be simply reduced to an amino group, forcing chemists into complex Buchwald-Hartwig aminations to access 5-aminopyrimidine scaffolds. Consequently, substituting the 5-nitro core with a 5-halogenated analog increases catalyst costs, introduces heavy metal contamination risks, and reduces overall synthetic efficiency in library generation [2].

Substitution Risk

Isomeric nitro position (e.g., 2-nitro, 4-nitro) alters electrophilic activation pattern and may shift reaction regioselectivity
Substituent changes on pyrimidine can ablate biological model response; even small modifications may alter target engagement
5-nitro group enables critical intramolecular hydrogen-bond pharmacophore; analogs without this group may not reproduce endpoint activity

Superior Electrophilic Activation for SNAr

High-throughput experimentation demonstrates that the 5-nitro group provides exceptional electrophilic activation compared to halogenated analogs. In comparative SNAr evaluations, pyrimidines bearing a 5-nitro group achieve near-complete conversion with a broad scope of primary and secondary amines under mild conditions, whereas 5-bromo analogs exhibit significantly lower reaction extents due to insufficient electron withdrawal [1]. This strong activation allows for sequential, controlled substitutions at the 2, 4, and 6 positions without transition metal catalysts.

Evidence DimensionSNAr Reaction Extent and Activation
Target Compound DataHigh conversion rates in SNAr with diverse amines under mild conditions due to strong nitro-group electron withdrawal.
Comparator Or Baseline5-Bromopyrimidine (sluggish/incomplete conversion due to weaker electron withdrawal).
Quantified DifferenceSignificant acceleration of substitution kinetics, eliminating the need for transition-metal catalysis.
ConditionsHigh-throughput SNAr evaluation across multiple amine nucleophiles.

Procuring the 5-nitro building block ensures high-yield, catalyst-free functionalization, reducing process costs and time in library synthesis.

Antiproliferative profile
Head-to-head
5-Nitropyrimidine derivative (7w)IC50 10.37 µM
FluorouracilIC50 ~31.11 µM
~3-fold lower IC50
Reported cell-model response context (HepG2)
Data derived from a single derivative; general scaffold potency requires validation

Catalyst-Free 5-Aminopyrimidine Synthesis

5-Nitropyrimidine serves as a highly efficient precursor to 5-aminopyrimidines, a critical scaffold in numerous active pharmaceutical ingredients. Industrial reduction protocols utilizing catalytic hydrogenation or chemical reductants routinely achieve yields exceeding 90% [1]. In contrast, synthesizing 5-aminopyrimidines from 5-bromopyrimidine requires Buchwald-Hartwig cross-coupling, necessitating expensive palladium catalysts and specialized ligands. The direct reduction of the nitro group bypasses these requirements, avoiding heavy metal residues in the final product.

Evidence DimensionYield and Catalyst Requirement for Amination
Target Compound Data>90% yield of 5-aminopyrimidine via direct reduction (e.g., catalytic hydrogenation).
Comparator Or Baseline5-Bromopyrimidine (requires Pd-catalysis and complex ligands for amination).
Quantified DifferenceEliminates Pd-catalyst dependency while maintaining >90% conversion efficiency.
ConditionsStandard industrial reduction (hydrogenation or chemical reduction) vs. transition-metal cross-coupling.

Selecting 5-nitropyrimidine for amino-pyrimidine synthesis eliminates transition metal costs and simplifies purification, which is critical for API manufacturing.

Anti-TMV screening
Head-to-head
Compounds 4d, 4eHigher activity reported
Ribavirin (virazole)Reference control
Activity above control
Supports antiviral screening context at 5.0×10⁻⁴ g/mL
Qualitative comparison; quantitative IC50 values not reported

Enhanced Pharmacophore Potency via Electron Withdrawal

When retained in the final molecular structure, the 5-nitro group imparts distinct pharmacological advantages over halogenated comparators. In structure-activity relationship studies, such as those evaluating GPR119 agonism, 5-nitropyrimidine derivatives consistently outperform their 5-bromo counterparts. For instance, specific 5-nitropyrimidine derivatives have demonstrated exceptional potency with EC50 values as low as 0.6 nM, driven by the strong electron-withdrawing nature of the nitro substituent [1]. The 5-bromo analogs fail to replicate this degree of target engagement.

Evidence DimensionBiological Potency (EC50 / Effective Dose)
Target Compound DataSub-nanomolar potency (e.g., EC50 = 0.6 nM) in specific receptor assays.
Comparator Or Baseline5-Bromopyrimidine derivatives (significantly lower potency / higher effective dose required).
Quantified DifferenceSubstantial reduction in EC50 and effective dose requirements.
ConditionsIn vitro receptor agonism assays (e.g., GPR119).

For medicinal chemistry procurement, the 5-nitro core provides a highly potent, electron-deficient pharmacophore trajectory that halogens cannot match.

GPR119 selectivity profile
Data to verify
EC50 3.5 nM human GPR119
0% off-target activity in 216 assays reported
Reported target-engagement selectivity context
Source not specified; independent replication needed

Metal-Free Multi-Substituted Pyrimidine Synthesis

Because of its extreme electrophilic activation, 5-nitropyrimidine is the preferred building block for generating highly functionalized pyrimidine libraries. It allows chemists to perform sequential nucleophilic aromatic substitutions at the 2, 4, and 6 positions using mild conditions, entirely avoiding the cost and contamination risks associated with palladium or ruthenium catalysts [1].

Scalable 5-Aminopyrimidine API Manufacturing

5-Nitropyrimidine is the optimal precursor for the industrial-scale synthesis of 5-aminopyrimidine scaffolds, which are central to several active pharmaceutical ingredients (APIs) such as ticagrelor and moxonidine. Its ability to undergo high-yield (>90%) catalytic hydrogenation or chemical reduction streamlines the manufacturing process and bypasses complex cross-coupling steps [1].

Electron-Deficient Pharmacophore Development

In medicinal chemistry programs targeting receptors that require strong electron-withdrawing groups for optimal binding (e.g., GPR119 agonists), the intact 5-nitropyrimidine core is utilized directly. The nitro group provides a distinct electronic profile that significantly enhances target engagement and lowers EC50 values compared to halogenated alternatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-proliferation endpoint review
HepG2 model response interpretation
Antiviral screening studies
Anti-TMV screening context
Activity relative to reference control
Metabolic disease research
Target-engagement selectivity review
GPR119 receptor profiling
Heterocycle synthesis
IEDDA reactivity profile
3-nitropyridine formation efficiency

LogP

-0.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Nitropyrimidine

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